Phenoxymethylanhydropenicillin

Description

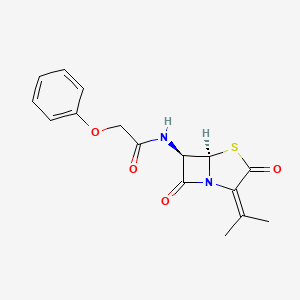

Structure

3D Structure

Properties

CAS No. |

47295-33-0 |

|---|---|

Molecular Formula |

C16H16N2O4S |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-[(5R,6R)-3,7-dioxo-2-propan-2-ylidene-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-phenoxyacetamide |

InChI |

InChI=1S/C16H16N2O4S/c1-9(2)13-16(21)23-15-12(14(20)18(13)15)17-11(19)8-22-10-6-4-3-5-7-10/h3-7,12,15H,8H2,1-2H3,(H,17,19)/t12-,15-/m1/s1 |

InChI Key |

BRZUAOOYURQIIO-IUODEOHRSA-N |

SMILES |

CC(=C1C(=O)SC2N1C(=O)C2NC(=O)COC3=CC=CC=C3)C |

Isomeric SMILES |

CC(=C1C(=O)S[C@H]2N1C(=O)[C@H]2NC(=O)COC3=CC=CC=C3)C |

Canonical SMILES |

CC(=C1C(=O)SC2N1C(=O)C2NC(=O)COC3=CC=CC=C3)C |

Synonyms |

phenoxymethylanhydropenicillin |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to Phenoxymethylanhydropenicillin

Pioneering Synthetic Routes to Anhydropenicillins

Early methods for preparing anhydropenicillins centered on the activation of the carboxyl group of the parent penicillin. A common approach involves converting the penicillin into its acid chloride. For instance, potassium α-phenoxyethylpenicillin (Penicillin V) can be suspended in a solvent like methylene (B1212753) chloride and treated with thionyl chloride in the presence of a base such as pyridine (B92270) at low temperatures (-20°C). cdnsciencepub.com This reaction generates the corresponding penicillin acid chloride as an intermediate. Subsequent treatment with a tertiary amine promotes the rearrangement to the anhydropenicillin structure. cdnsciencepub.comresearchgate.net

The table below outlines a typical early synthetic procedure.

| Reactant | Reagents | Solvent | Temperature | Product | Yield |

| Potassium α-phenoxyethylpenicillin | 1. Thionyl chloride, Pyridine2. Tertiary amine | Methylene chloride | -20°C to 10°C | Phenoxymethylanhydropenicillin | ~53% cdnsciencepub.com |

The formation of the anhydropenicillin structure from the activated penicillin (e.g., the acid chloride) is proposed to proceed through a specific mechanistic pathway. The process begins with the opening of the thiazolidine (B150603) ring. This step is followed by a recyclization event where the sulfur atom attacks the activated carbonyl carbon of the side chain. cdnsciencepub.com This intramolecular nucleophilic attack results in the formation of the new α,β-unsaturated-γ-thiolactone ring system characteristic of anhydropenicillins. cdnsciencepub.comresearchgate.net The driving force for this rearrangement is the formation of a thermodynamically more stable, conjugated system.

The synthesis of this compound is inherently stereospecific, as the stereocenters present in the starting penicillin molecule dictate the stereochemistry of the final product. The core structure of penicillin contains multiple chiral centers, and their spatial arrangement is retained during the rearrangement process. The molecular structure and absolute stereochemistry of this compound have been confirmed by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This analysis reveals that the molecule crystallizes in an orthorhombic space group (P212121), and the defined stereochemistry of the penicillin precursor is conserved in the anhydropenicillin product. researchgate.netresearchgate.net Achieving control over stereochemistry is a fundamental aspect of organic synthesis, as different stereoisomers can have vastly different biological activities. uou.ac.inresearchgate.net

Advanced Synthetic Strategies and Improvements

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. rsc.org In the context of anhydropenicillin synthesis, this translates to strategies that offer better control over reaction outcomes and expand the scope of accessible structures.

Advanced synthetic methods focus on achieving high regioselectivity and stereoselectivity. diva-portal.orgorganic-chemistry.org For anhydropenicillin-related syntheses, this involves the precise control of which atoms or groups react. While the classic rearrangement is inherently stereospecific, related syntheses of complex molecules often require sophisticated strategies to control the formation of new stereocenters. diva-portal.orgyoutube.com For example, in the synthesis of related heterocyclic systems, controlling regioselectivity is crucial when multiple reaction sites are available, such as in the functionalization of allenes where up to four regioisomeric products are possible. beilstein-journals.org Such principles are applied to create analogs of this compound with desired stereochemical and regiochemical outcomes, often employing substrate-control or reagent-control tactics. diva-portal.orgmdpi.com

Catalysis offers a powerful tool to accelerate reactions, improve selectivity, and enable new transformations under milder conditions. unibas.ch While the initial syntheses of anhydropenicillins often relied on stoichiometric reagents, modern approaches increasingly incorporate catalytic systems. cdnsciencepub.comnih.gov For instance, the use of catalysts can be crucial in multicomponent reactions to synthesize complex heterocyclic structures with high stereocontrol. mdpi.com In syntheses analogous to those for anhydropenicillins, metal catalysts (e.g., based on copper, ruthenium, or iron) or organocatalysts can be employed to facilitate key bond-forming steps with high efficiency and selectivity. beilstein-journals.orgmdpi.com The development of novel catalysts is a continuous effort in synthetic chemistry to make the assembly of complex molecules like this compound and its derivatives more practical and sustainable. unibas.chnih.gov

Characterization of Synthetic Intermediates and Byproducts

The synthesis of this compound involves several stages, and the identification of intermediates and potential byproducts is essential for optimizing the reaction and ensuring the purity of the final product. Spectroscopic techniques are indispensable for this purpose.

The formation of the intermediate penicillin acid chloride can be monitored using infrared (IR) spectroscopy, which would show characteristic absorption bands for the acid chloride functional group. The final this compound product exhibits a unique spectroscopic profile. cdnsciencepub.com

Table of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features |

|---|---|

| Infrared (IR) Spectroscopy | Absorption bands at approximately 5.5, 5.9, 6.0, and 6.1 µm. cdnsciencepub.com |

| Ultraviolet (UV) Spectroscopy | Absorption maximum near 270 nm. cdnsciencepub.com |

| X-ray Crystallography | Orthorhombic space group P212121 with cell parameters a = 8.4565 Å, b = 6.9243 Å, c = 32.5349 Å. researchgate.netresearchgate.net |

During the synthesis, byproducts can form, particularly through hydrolysis if water is present. For example, shaking the reaction mixture containing the anhydropenicillin with water can lead to the formation of a new β-lactam-containing compound, indicating the reactivity of the anhydropenicillin structure. cdnsciencepub.com Careful control of reaction conditions and purification methods are necessary to isolate the desired product from these byproducts and unreacted starting materials.

Derivatization Chemistry of the Anhydropenicillin Scaffold

The unique and stable structure of the anhydropenicillin scaffold allows for a variety of derivatization reactions. These modifications can be targeted at two primary locations: the acyl side chain, which in this case is the phenoxymethyl (B101242) moiety, and the core bicyclic anhydro-β-lactam structure itself. Such derivatizations are explored to generate novel analogues with potentially different chemical and physical properties.

The phenoxymethyl side chain offers a reactive aromatic ring that is amenable to various functionalization reactions, primarily through electrophilic aromatic substitution. The ether-linked side chain (-OCH₂CONH-) acts as an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. minia.edu.egwikipedia.org This allows for the introduction of a wide range of substituents, thereby modifying the electronic and steric properties of the molecule. While specific studies on this compound are limited, the reactivity can be inferred from the well-established chemistry of phenoxyacetic acid and its derivatives.

Potential functionalization reactions include nitration, halogenation, and sulfonation, which can introduce new functional groups onto the aromatic ring. These modifications can serve as handles for further synthetic transformations, enabling the construction of a diverse library of derivatives.

Table 1: Potential Functionalization Reactions of the Phenoxymethyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product Description |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group (-NO₂) at the ortho and para positions of the phenyl ring. |

| Halogenation (Chlorination) | Cl₂ / Lewis Acid (e.g., FeCl₃) | Introduction of a chlorine atom (-Cl) at the ortho and para positions. |

| Halogenation (Bromination) | Br₂ / Lewis Acid (e.g., FeBr₃) | Introduction of a bromine atom (-Br) at the ortho and para positions. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) at the para position. |

| Friedel-Crafts Acylation | Acyl Chloride (e.g., CH₃COCl) / AlCl₃ | Introduction of an acyl group (e.g., acetyl) at the para position. |

The anhydro β-lactam core is characterized by a four-membered β-lactam ring fused to an α,β-unsaturated-γ-thiolactone. cdnsciencepub.com This bicyclic system possesses significant ring strain, which is a hallmark of all penicillins and is crucial to their reactivity. wikipedia.org The strain forces the β-lactam nitrogen atom into a pyramidal geometry, which reduces the typical amide resonance stabilization and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a standard amide. wikipedia.orgnih.gov

Although anhydropenicillins are noted for their enhanced stability compared to penicillins, the inherent reactivity of the β-lactam bond remains. cdnsciencepub.comrsc.org Key modifications of the core structure can involve the nucleophilic opening of the β-lactam ring or reactions targeting the thiolactone portion of the molecule. Under specific conditions, the rearrangement that forms the anhydropenicillin can even be reversed, providing a pathway back to the penicillin scaffold, which can then be subjected to other modifications. iupac.org

Table 2: Potential Reactions for Modification of the Anhydro β-Lactam Core

| Reaction Type | Reagents and Conditions | Potential Product Description |

|---|---|---|

| β-Lactam Ring Opening (Hydrolysis) | Aqueous acid or base | Cleavage of the β-lactam amide bond to yield a ring-opened product with a carboxylic acid and an amine. |

| β-Lactam Ring Opening (Aminolysis) | Primary or secondary amine (R₂NH) | Nucleophilic attack by an amine on the β-lactam carbonyl, leading to a ring-opened amide derivative. |

| Reversal of Anhydro Rearrangement | Specific controlled conditions (e.g., as described by Wolfe et al.) | The thiolactone ring is opened and recyclized to regenerate the original thiazolidine-azetidinone penicillin nucleus. iupac.org |

| Reaction at Thiolactone | Strong reducing agents (e.g., LiAlH₄) | Potential reduction of the ester and/or the α,β-unsaturated bond within the thiolactone ring. |

Structural Elucidation and Advanced Spectroscopic Characterization of Phenoxymethylanhydropenicillin

Mass Spectrometry for Structural Interpretation and Fragmentomics

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. researchgate.net For phenoxymethylanhydropenicillin, which is often identified as an impurity in phenoxymethylpenicillin potassium (Penicillin V) preparations, HRMS provides the necessary accuracy to distinguish it from other related substances. nih.govacs.org

The technique operates by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to the third or fourth decimal place), enabling the calculation of a unique elemental formula. researchgate.net This is a significant advantage over low-resolution mass spectrometry, as it can differentiate between compounds that have the same nominal mass but different exact masses due to their distinct atomic compositions. chemrxiv.org In studies analyzing the degradation products of Penicillin V, HRMS is used to identify impurities by matching their experimentally determined exact mass with the theoretical mass of potential structures, such as this compound. nih.govacs.org

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂O₄S | acs.org |

| Theoretical Exact Mass [M+H]⁺ | 351.1009 | acs.org |

| Observed Exact Mass [M+H]⁺ | 351.1009 | acs.org |

| Mass Error (ppm) | < 1 | nih.govgoogleapis.com |

This interactive table summarizes the high-resolution mass spectrometry data used to confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis (e.g., CID, EAD, UVPD)

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing detailed information about a molecule's architecture by analyzing its fragmentation patterns. umich.edunih.gov In this process, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is isolated and then subjected to fragmentation using techniques like Collision-Induced Dissociation (CID). The resulting product ions are then mass-analyzed, creating a fragmentation spectrum that serves as a molecular fingerprint. rruff.info

For this compound, MS/MS analysis reveals a characteristic fragmentation pathway. Studies on Penicillin V degradation products have detailed these pathways. nih.govacs.org The major fragmentation of the [M+H]⁺ ion of this compound (m/z 351.1) typically involves cleavage of the amide bond and subsequent rearrangements, leading to characteristic product ions.

While CID is the most common method, advanced fragmentation techniques like Electron-Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD) offer complementary information. thermofisher.comnih.gov EAD, which involves electron capture, can provide different fragmentation patterns and is particularly useful for preserving labile modifications. sciex.com UVPD uses high-energy photons to induce fragmentation and can generate unique product ions not seen in CID, aiding in unambiguous structural confirmation. thermofisher.comnih.gov Although specific EAD or UVPD data for this compound is not widely published, these techniques represent powerful options for detailed characterization. chemrxiv.org

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺) using CID

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Identity | Reference |

| 351.1 | 192.1 | [Phenoxyacetylamino-fragment]⁺ | nih.gov |

| 351.1 | 160.1 | [Thiazolidinone-ring fragment]⁺ | nih.gov |

| 351.1 | 91.1 | [Tropylium ion from phenoxy group]⁺ | nih.gov |

This interactive table details the primary product ions observed in the Collision-Induced Dissociation (CID) spectrum of protonated this compound, aiding in its structural identification.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing valuable information about the functional groups and chemical bonds present. mgcub.ac.intrygvehelgaker.no These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds like C=O), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (e.g., non-polar bonds like C-C and C=C). researchgate.netrsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| β-Lactam C=O Stretch | ~1770-1790 | Weak | High frequency due to ring strain. Strong in IR. |

| Amide C=O Stretch | ~1680-1700 | Moderate | Strong in IR. |

| Aromatic C=C Stretch | ~1600, ~1500 | Strong | Characteristic of the phenoxy group. Strong in Raman. |

| C-O-C (Ether) Stretch | ~1250 (asymmetric), ~1040 (symmetric) | Weak | Stronger in IR. |

| C-N Stretch | ~1350-1450 | Moderate | Coupled with other vibrations. |

| C-S Stretch | ~600-700 | Moderate | Generally weak in IR. |

This interactive table outlines the expected vibrational frequencies for the primary functional groups within the this compound molecule, based on general spectroscopic principles.

Chiroptical Spectroscopy for Configurational Studies

Chiroptical techniques are essential for studying the three-dimensional structure of chiral molecules by measuring their differential interaction with circularly polarized light. googleapis.comwikipedia.orgwikipedia.org For this compound, which possesses multiple stereocenters, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for confirming its absolute configuration. acs.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. wikipedia.orgyoutube.com This differential absorption, known as a Cotton effect, occurs in the vicinity of the absorption bands of chromophores that are either intrinsically chiral or located in a chiral environment. researchgate.netresearchgate.net

In this compound, the key chromophores are the phenoxy group, the β-lactam carbonyl, and the amide carbonyl. The electronic transitions of these groups (e.g., n→π* and π→π*) would give rise to characteristic CD signals. The sign and magnitude of these signals are exquisitely sensitive to the stereochemistry of the surrounding chiral centers. Therefore, the CD spectrum serves as a unique fingerprint for the molecule's absolute configuration, allowing for comparison with related compounds or theoretical calculations to confirm the stereochemical arrangement established by X-ray crystallography. acs.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgworktribe.com An ORD spectrum displays the characteristic S-shaped curves, known as Cotton effects, in the regions where the molecule absorbs light. mgcub.ac.in The shape and sign (positive or negative) of the Cotton effect are directly related to the stereochemistry of the molecule. trygvehelgaker.no

Like CD, ORD analysis of this compound would be governed by the chromophores within its structure. Historically, ORD was a primary method for assigning the absolute configuration of complex natural products and steroids. trygvehelgaker.no While now often used in conjunction with CD, ORD provides complementary information. The ORD spectrum of this compound would be expected to show distinct Cotton effects corresponding to its carbonyl and aromatic chromophores, the analysis of which would provide definitive confirmation of its absolute stereochemical configuration. researchgate.net

Computational and Theoretical Chemistry of Phenoxymethylanhydropenicillin

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of phenoxymethylanhydropenicillin. olemiss.edu These computational techniques apply the principles of quantum mechanics to model the interactions between electrons and nuclei within the molecule. olemiss.edu Such calculations can predict various molecular properties, including electronic structure, which dictates the chemical behavior of the compound. rsc.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, and for mapping out the energy landscapes that govern conformational changes. scirp.org

The energy landscape, as calculated by DFT, reveals the relative energies of different conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and the likelihood of adopting specific shapes, which can be crucial for its interactions with other molecules. The accuracy of these predictions is balanced with computational cost, making DFT a practical choice for studying complex molecules like this compound. aps.org

Table 1: Representative Calculated Geometric Parameters for a Penicillin-like Core Structure using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (β-lactam) | 1.38 Å |

| Bond Length | C=O (β-lactam) | 1.22 Å |

| Bond Length | C-S (thiazolidine) | 1.85 Å |

| Bond Angle | N-C-C (β-lactam) | 91.5° |

| Bond Angle | C-N-C (β-lactam) | 94.0° |

Note: The values in this table are illustrative and based on general findings for penicillin core structures. Specific values for this compound would require dedicated calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy in determining the electronic structure of a molecule. nih.govsmu.edu

While computationally more demanding than DFT, ab initio calculations can provide a more rigorous description of electron correlation, which is the interaction between electrons. ethz.ch This level of accuracy is particularly important for understanding subtle electronic effects that can influence a molecule's reactivity and spectroscopic properties. For complex molecules, a common strategy is to use a more computationally expensive method like CCSD(T) for single-point energy calculations on geometries optimized with a more efficient method like DFT or MP2. smu.edu The application of these high-level methods to this compound would yield a very precise picture of its electron distribution and energy levels.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the interactions between atoms, MD provides a dynamic view of a molecule's behavior, allowing for the exploration of its conformational space—the full range of three-dimensional shapes a molecule can adopt. youtube.commdpi.com

For a molecule like this compound, MD simulations can reveal how it flexes, bends, and rotates in different environments, such as in a solvent. ethz.ch This is crucial for understanding its stability and how it might interact with biological targets. The simulations are based on a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for the atoms, the trajectory of the molecule can be tracked over time, providing insights into its dynamic properties. nih.gov These simulations can help identify the most populated conformations and the transitions between them. mdpi.com

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental structural assignment. yukiozaki.com

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. lbl.gov Computational methods, particularly DFT, can be used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). escholarship.orgnih.gov The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. escholarship.org

These calculated shielding tensors are then converted into chemical shifts, often by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). chemaxon.com The accuracy of these predictions has improved significantly, making computational NMR a powerful tool for assigning complex spectra and distinguishing between possible isomers. escholarship.orgnih.gov For this compound, calculating the ¹H and ¹³C NMR spectra would provide a detailed fingerprint of its atomic connectivity and chemical environment. plos.org

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons in a Penicillin-like Structure

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (β-lactam) | ~175 |

| C=O (carboxyl) | ~170 |

| C (bridgehead) | ~70 |

| C (β-lactam, adjacent to N) | ~60 |

Note: These are representative values and would need to be specifically calculated for this compound.

Vibrational Frequency Prediction

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. numberanalytics.com Computational chemistry can predict these vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds. mdpi.com

Harmonic vibrational frequency calculations are commonly performed using DFT. researchgate.net These calculations determine the second derivatives of the energy with respect to the atomic positions, which are then used to find the vibrational modes and their frequencies. mdpi.com While these calculations often overestimate the frequencies due to the harmonic approximation, they can be scaled by an empirical factor to provide better agreement with experimental spectra. researchgate.net The predicted vibrational spectrum can aid in the interpretation of experimental IR and Raman data, helping to assign specific absorption bands to particular molecular motions within this compound. numberanalytics.com

Table 3: Illustrative Predicted Vibrational Frequencies for a Penicillin Core

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O stretch (β-lactam) | ~1800 |

| C=O stretch (amide) | ~1680 |

| N-H bend | ~1520 |

| C-N stretch | ~1380 |

Note: These values are illustrative and subject to the computational method and basis set used.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. diva-portal.orgnih.gov For this compound, computational approaches can be instrumental in understanding both its formation and its subsequent degradation. These methods allow for the exploration of reaction pathways, the characterization of transient species like transition states, and the determination of the energetic factors that govern these transformations. nih.gov

Transition State Characterization in Synthetic Pathways

The synthesis of beta-lactam antibiotics, including derivatives of penicillin, involves complex multi-step reaction sequences. Computational modeling can map out the potential energy surface of these reactions to identify the most likely pathway. A key aspect of this is the characterization of transition states, which are the highest energy points along a reaction coordinate and represent the kinetic bottleneck of a reaction. mdpi.com

In the context of forming a molecule like this compound, which is a dehydrated form of phenoxymethylpenicillin (Penicillin V), computational studies would likely focus on the intramolecular cyclization and dehydration steps. Density Functional Theory (DFT) is a common method employed for such investigations, allowing for the calculation of the geometric and electronic structure of transition states. mdpi.com

For instance, in the synthesis of related penicillin derivatives, computational studies have shown that the polarity of the solvent can significantly influence the activation energy of the transition state. tubitak.gov.tr A polar solvent can stabilize a polar transition state, thereby accelerating the reaction. tubitak.gov.tr A hypothetical study on a key step in the synthesis of this compound might yield data such as that presented in Table 1. This table illustrates how computational methods can quantify the energetic barriers and the influence of the chemical environment on the reaction rate.

Table 1: Hypothetical Transition State Analysis for a Key Synthetic Step of this compound

| Parameter | Value (in vacuo) | Value (in polar solvent) |

|---|---|---|

| Activation Energy (kcal/mol) | 35.2 | 28.5 |

| Key Bond Distance in TS (Å) | 2.15 | 2.08 |

Note: This table is illustrative and represents the type of data that would be generated from a computational study.

Energetics of Degradation Pathways

This compound, like other beta-lactam compounds, is susceptible to degradation, which can render it inactive. The primary degradation pathway for penicillins is the hydrolysis of the beta-lactam ring. Computational methods can be used to model this degradation process, providing a detailed understanding of the energetics involved.

A computational analysis of the degradation pathway could generate data similar to that in Table 2, comparing the stability of the parent molecule to its degradation products. This information is crucial for understanding the shelf-life and stability of the compound under various conditions.

Table 2: Hypothetical Energetic Data for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| This compound + H₂O | 0.0 |

| Transition State | +25.8 |

Note: This table is illustrative and represents the type of data that would be generated from a computational study.

Advanced Chemometric and Cheminformatic Analysis of Anhydropenicillin Data

Chemometrics and cheminformatics are disciplines that use statistical and computational methods to extract meaningful information from chemical data. diva-portal.orgepa.gov For a class of compounds like anhydropenicillins, these approaches can be used to understand structure-activity relationships, predict properties, and analyze large datasets generated from experimental or computational studies. nih.govsrce.hr

Chemometrics involves the use of multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), to identify patterns and correlations in complex datasets. metabolomics.sequadram.ac.uk For example, a dataset containing various anhydropenicillin derivatives and their corresponding biological activities could be analyzed to determine which structural features are most important for activity.

Cheminformatics focuses on the storage, retrieval, and analysis of chemical information. chemrxiv.org This can involve the calculation of a wide range of molecular descriptors for a set of anhydropenicillin compounds. These descriptors, which quantify various aspects of a molecule's structure and properties, can then be used to build predictive models for properties like solubility, toxicity, or receptor binding affinity. nih.gov

An illustrative cheminformatic study on a library of anhydropenicillin derivatives might involve the calculation of the descriptors shown in Table 3. These descriptors could then be used to build a Quantitative Structure-Activity Relationship (QSAR) model.

Table 3: Illustrative Molecular Descriptors for a Hypothetical Anhydropenicillin Derivative

| Descriptor | Value |

|---|---|

| Molecular Weight ( g/mol ) | 332.38 |

| LogP (octanol-water partition coefficient) | 2.1 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 5 |

Note: This table is illustrative and represents the type of data that would be generated from a cheminformatic analysis.

By combining these advanced computational and data analysis techniques, a comprehensive understanding of the chemical and biological properties of this compound and related compounds can be achieved, guiding the design of new and more effective derivatives.

Chemical Reactivity and Degradation Pathways of Phenoxymethylanhydropenicillin

Hydrolytic Degradation Mechanisms in Controlled Environments (non-biological)

The principal route of non-biological inactivation for penicillins in aqueous environments is the hydrolytic cleavage of the four-membered β-lactam ring. nih.gov This reaction is highly sensitive to the pH of the medium. nih.govjournals.co.za The process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by water or hydroxide (B78521) ions, leading to ring opening.

The rate of hydrolysis for penicillins is significantly dependent on pH. mdpi.com Generally, these compounds exhibit maximum stability in the neutral to slightly acidic pH range (pH 6.0-7.5) and are susceptible to both acid-catalyzed and base-catalyzed degradation. mdpi.commdpi.com

Under acidic conditions (e.g., pH 4), the degradation rate is markedly increased compared to neutral conditions. mdpi.com Similarly, alkaline conditions also promote rapid hydrolysis, with the reaction being faster at pH 10 than at pH 7. mdpi.com Kinetic studies on penicillin degradation have demonstrated that the reaction follows a pseudo-first-order model, with the rate constants varying significantly with pH. mdpi.com The stability is lowest under strongly acidic conditions, followed by alkaline, and then neutral conditions. mdpi.com

The following table, based on data for related penicillins, illustrates the general effect of pH on the degradation rate constant.

| pH Condition | Relative Degradation Rate | Primary Catalytic Species |

|---|---|---|

| Strongly Acidic (e.g., pH < 4) | Fastest | H₃O⁺ |

| Neutral (e.g., pH ≈ 7) | Slowest | H₂O (uncatalyzed) |

| Alkaline (e.g., pH > 8) | Fast | OH⁻ |

The array of degradation products from penicillins is complex, with the initial and most significant product of hydrolysis being the corresponding penicilloic acid. mdpi.comasm.org For phenoxymethylpenicillin, this primary product is phenoxymethylpenicilloic acid, which is biologically inactive due to the opened β-lactam ring.

Further degradation can occur, leading to a variety of other compounds. Extensive analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS) on Penicillin V has identified numerous degradation-related impurities. researchgate.net Anhydropenicillins themselves can be considered products of an intramolecular rearrangement of penicillins under certain conditions. rsc.orgoup.comiupac.org Subsequent degradation of the penicilloic acid can lead to products such as penilloic acid and phenoxyacetic acid. asm.org

The table below summarizes the key hydrolytic degradation products identified from the parent compound, Phenoxymethylpenicillin (Penicillin V).

| Degradation Product | Formation Pathway | Reference |

|---|---|---|

| Phenoxymethylpenicilloic Acid | Primary hydrolysis of the β-lactam ring. | nih.govmdpi.comasm.org |

| Phenoxymethylpenilloic Acid | Further degradation/rearrangement of phenoxymethylpenicilloic acid. | asm.org |

| Phenoxyacetic Acid | Cleavage of the amide side chain from degradation intermediates. | asm.org |

Photochemical Stability and Photodegradation Mechanisms (non-biological)

Phenoxymethylpenicillin and its derivatives are susceptible to degradation upon exposure to light, particularly in the ultraviolet spectrum. asm.orgnih.gov The presence of chromophoric groups within the molecule allows for the absorption of photons, which can initiate chemical reactions leading to degradation.

Studies using simulated sunlight have shown that β-lactam antibiotics like Penicillin V are photolytically degradable. nih.gov The half-lives for several penicillins under simulated sunlight (1 kW/m²) were found to be in the range of 3.2 to 7.0 hours. nih.gov Other research involving direct UV radiation exposure on solid tablets containing phenoxymethylpenicillin also demonstrated measurable changes in the material's properties, confirming its photosensitivity. mdpi.comresearchgate.net

The primary transformation pathway initiated by photolysis appears to be consistent with hydrolysis: the cleavage of the β-lactam ring. nih.gov This initial step is often followed by further fragmentation of the molecule. For Penicillin V, subsequent photo-induced reactions can include the elimination of the carboxylic acid group and the dimethyl thiazolidine (B150603) carboxylic acid moiety. nih.gov

An interesting finding from photolysis studies is that while many β-lactams lose their antibacterial activity upon degradation, the irradiated solutions of Penicillin V have been shown to retain some activity. This suggests the formation of photoproducts, such as epimers, that still possess a degree of biological function. nih.gov

Thermal Decomposition Pathways and Kinetics (non-biological)

Like most complex organic molecules, phenoxymethylanhydropenicillin is susceptible to thermal degradation. High temperatures provide the necessary activation energy to break covalent bonds, leading to decomposition. Penicillins are known to be thermolabile, often decomposing before reaching a boiling point. nih.gov

Studies on Penicillin V indicate a high degree of thermal stability at moderate temperatures, with less than 30% degradation observed at 150°C. diva-portal.org However, at higher temperatures, decomposition is significant. Safety data for the closely related Penicillin G potassium salt indicates a decomposition temperature range of 214–217°C. cvear.com The expected products of complete thermal decomposition are oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx), reflecting the elemental composition of the molecule. cvear.com

Kinetic parameters for the thermal decomposition of various penicillins have been estimated using techniques such as Modulated Thermogravimetric Analysis (MTGA). nih.gov This method allows for the determination of activation energies (Ea) and pre-exponential factors, providing a quantitative measure of thermal stability. nih.gov

The table below provides a summary of thermal stability data based on findings for related penicillin compounds.

| Parameter | Finding for Related Penicillins | Reference |

|---|---|---|

| Stability at Moderate Temperature | <30% degradation at 150°C (Penicillin V) | diva-portal.org |

| Decomposition Temperature | 214 - 217°C (Penicillin G Potassium) | cvear.com |

| Decomposition Products | Oxides of carbon, nitrogen, and sulfur | cvear.com |

| Kinetic Analysis Method | Modulated Thermogravimetric Analysis (MTGA) | nih.gov |

Reaction with Selected Chemical Reagents (in vitro, non-biological)

The chemical reactivity of this compound, a derivative of penicillin, is fundamentally governed by the strained anhydro β-lactam ring system. This internal rearrangement product of phenoxymethylpenicillin exhibits distinct reactivity patterns, particularly concerning the integrity of the four-membered ring, which is the cornerstone of its chemical and biological significance. The in vitro reactions with non-biological chemical reagents are crucial for understanding its stability, degradation pathways, and potential for chemical modifications.

Reactivity of the Anhydro β-Lactam Ring

The anhydro β-lactam ring in this compound is inherently reactive due to significant ring strain and the electrophilic nature of the carbonyl carbon. This reactivity is a hallmark of the broader penicillin family and is central to their mode of action. The anhydro modification, however, can influence the degree and nature of this reactivity compared to its parent compound, phenoxymethylpenicillin.

The primary mode of reaction for the β-lactam ring is through nucleophilic acyl substitution. The strained four-membered ring is susceptible to attack by a variety of nucleophiles, leading to the opening of the ring and the formation of inactive degradation products. This process is analogous to the mechanism of action of β-lactam antibiotics, where the enzyme's active site serine acts as a nucleophile. mdpi.combiomolther.org

Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, readily attacking the carbonyl carbon of the β-lactam ring. This results in rapid hydrolysis, yielding penicilloic acid derivatives, which are devoid of antibacterial activity. mdpi.com The rate of this alkaline hydrolysis is a critical parameter in assessing the stability of β-lactam compounds. mdpi.com Studies on various β-lactam antibiotics have consistently shown that they are susceptible to degradation in alkaline environments. mdpi.com

The reactivity of the β-lactam ring is not limited to alkaline hydrolysis. It is also susceptible to attack by other nucleophiles such as amines and alcohols, leading to aminolysis and alcoholysis, respectively. The structural integrity of the anhydro form, in contrast to the parent penicillin, may exhibit altered susceptibility to such attacks, although specific kinetic data for this compound is not extensively documented in publicly available literature. The general principle, however, remains that the strained ring is the primary site of chemical reactivity.

Table 1: General Reactivity of the β-Lactam Ring with Selected Reagents

| Reagent Type | Example Reagent | General Reaction Outcome |

| Nucleophile (Alkaline) | Sodium Hydroxide (NaOH) | Rapid hydrolysis to form inactive penicilloic acid derivatives. mdpi.com |

| Nucleophile (Amine) | Primary or Secondary Amines | Aminolysis, leading to the formation of an amide bond and ring opening. |

| Nucleophile (Alcohol) | Methanol, Ethanol | Alcoholysis, resulting in the formation of an ester and ring opening. |

| Acidic Conditions | Strong Acids (e.g., HCl) | Can also catalyze hydrolysis, though the stability of penicillins varies with pH. |

Note: This table represents the general reactivity of the β-lactam ring found in penicillins. Specific kinetic data for this compound may vary.

Interactions with Protic and Aprotic Solvents

The choice of solvent plays a critical role in the stability and degradation pathways of this compound. Solvents are broadly classified as protic or aprotic, and their ability to donate hydrogen bonds and solvate ions significantly influences the reaction mechanisms and rates of degradation.

Protic Solvents:

Protic solvents, such as water, methanol, and ethanol, possess a hydrogen atom bound to an electronegative atom (like oxygen) and can form hydrogen bonds. youtube.commasterorganicchemistry.com These solvents can act as both a nucleophile and a proton donor, facilitating solvolysis reactions. In the context of this compound, protic solvents can directly participate in the cleavage of the β-lactam ring.

Water, being a polar protic solvent, can hydrolyze the β-lactam ring, especially under neutral or slightly acidic/alkaline conditions, although the rate is generally slower than in strongly alkaline solutions. The hydrogen-bonding capability of protic solvents can stabilize the transition state of the ring-opening reaction, thereby promoting degradation. youtube.com For instance, in reactions that proceed via an S_N1-like mechanism, where a carbocation intermediate might be formed, polar protic solvents are particularly effective at stabilizing this charged intermediate, thus accelerating the reaction rate. quizlet.com

Aprotic Solvents:

Aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), acetone, and acetonitrile (B52724), lack a hydrogen atom that can be donated for hydrogen bonding, although they can be polar. masterorganicchemistry.com In general, polar aprotic solvents are less likely to act as direct nucleophiles in the degradation of the β-lactam ring compared to protic solvents.

However, the stability of this compound in aprotic solvents is not guaranteed. These solvents can dissolve the compound and any present nucleophilic impurities, which can then attack the β-lactam ring. For reactions that follow an S_N2 mechanism, where a strong nucleophile attacks the electrophilic center in a single concerted step, polar aprotic solvents are often favored. youtube.com This is because they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. youtube.com Therefore, if nucleophilic species are present, polar aprotic solvents can enhance their reactivity and promote the degradation of this compound.

Table 2: Expected Influence of Solvent Type on the Degradation of this compound

| Solvent Type | Examples | General Effect on Stability | Predominant Degradation Pathway |

| Polar Protic | Water, Methanol, Ethanol | Generally lower stability due to direct participation in solvolysis. | Hydrolysis or alcoholysis, often facilitated by stabilization of charged intermediates or transition states. youtube.com |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Can be more stable than in protic solvents, but stability is highly dependent on the presence of nucleophilic impurities. | Nucleophilic attack by dissolved impurities is enhanced, potentially following an S_N2-like mechanism. youtube.com |

| Non-Polar Aprotic | Hexane, Toluene | Generally higher stability due to poor solubility of the compound and any ionic nucleophiles. | Minimal degradation, primarily limited by the low solubility and reactivity of potential reactants. |

Note: This table provides a generalized overview. The actual stability and degradation will depend on specific conditions such as temperature, pH (if applicable), and the presence of catalysts or impurities.

Advanced Analytical Methodologies for Research on Phenoxymethylanhydropenicillin

Chromatographic Techniques for High-Resolution Separation

Chromatography stands as a cornerstone for the detailed analysis of phenoxymethylanhydropenicillin, enabling the separation of the primary compound from a complex matrix of related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for impurity profiling of phenoxymethylpenicillin and its derivatives. For research purposes, method development is focused on achieving maximum resolution to detect and identify even trace-level impurities that may provide insights into degradation pathways and synthesis side-reactions.

A stability-indicating HPLC method is crucial for separating all degradation-related impurities of phenoxymethylpenicillin. researchgate.net The development of such methods often involves a deep understanding of the degradation mechanisms of penicillins to predict the structures of potential impurities. researchgate.net One research approach combines Analytical Quality by Design (AQbD) principles with the known degradation pathways of the drug to proactively develop a robust analytical method. researchgate.net

In a research setting, various chromatographic parameters are meticulously optimized to achieve the desired separation. These parameters and their typical research-oriented goals are detailed in the table below.

| Parameter | Research Objective | Typical Conditions for Phenoxymethylpenicillin Analysis |

| Stationary Phase | To achieve unique selectivity for closely related impurities. | C18 columns are commonly used. sielc.comhelixchrom.com |

| Mobile Phase | To fine-tune the separation of polar and non-polar impurities. | A mixture of acetonitrile (B52724) and a buffer like sodium phosphate (B84403) is often employed. sielc.comhelixchrom.com |

| pH of Mobile Phase | To control the ionization state of acidic and basic impurities for optimal retention and peak shape. | A pH of 6.0 has been utilized for the separation of phenoxymethylpenicillin. helixchrom.com |

| Detection Wavelength | To maximize the signal for all relevant impurities, some of which may have different UV maxima than the parent compound. | A UV detection wavelength of 270 nm has been reported for phenoxymethylpenicillin. sielc.com |

This table is interactive. Users can sort the columns to compare different parameters.

The stereochemistry of penicillin derivatives is critical to their biological activity. Chiral chromatography is a specialized HPLC technique used in research to separate enantiomers and assess the enantiomeric purity of chiral compounds. nih.govamericanpharmaceuticalreview.comopenochem.orgskpharmteco.com While specific research on the chiral separation of this compound is not extensively published, the principles of chiral chromatography are directly applicable.

In research, the goal is to develop methods that can baseline-separate the enantiomers, allowing for accurate quantification of each. openochem.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. openochem.org Polysaccharide-based CSPs are a popular choice for the separation of a wide range of pharmaceutical compounds. nih.gov

The development of a chiral separation method for a new compound like this compound would involve screening a variety of chiral columns and mobile phases to find the optimal conditions for separation.

| Chiral Stationary Phase Type | Principle of Separation | Potential Applicability to this compound |

| Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov | High, as these are broadly applicable to a wide range of pharmaceuticals. nih.gov |

| Protein-based (e.g., alpha-1-acid glycoprotein) | Enantioselective binding based on the protein's three-dimensional structure. nih.gov | Moderate, may offer unique selectivity. |

| Cyclodextrin-based | Inclusion of the analyte into the chiral cavity of the cyclodextrin (B1172386). csfarmacie.cz | Moderate, depends on the fit of the molecule within the cyclodextrin cavity. |

This table is interactive. Users can sort the columns to explore different chiral stationary phases.

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the comprehensive analysis of this compound and its related substances. acs.orguonbi.ac.ke

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly valuable for the identification of unknown impurities and degradation products. researchgate.net In a research context, LC-MS/MS can provide molecular weight information and fragmentation patterns, which are used to elucidate the structures of novel compounds. researchgate.netnih.gov For instance, a liquid chromatography-tandem mass spectrometry method was used to separate and identify the degradation-related impurities of phenoxymethylpenicillin potassium. researchgate.net The characteristic fragment ions and mass fragmentation processes were summarized to aid in structure elucidation. researchgate.net A study also utilized an LC-LTQ-Orbitrap system for the characterization of phenoxymethylpenicillin metabolites. ub.eduacs.org

GC-MS (Gas Chromatography-Mass Spectrometry) can be applied to the analysis of volatile derivatives of phenoxymethylpenicillin. While not as common as LC-MS for penicillin analysis due to the non-volatile nature of the parent compound, derivatization can make it amenable to GC-MS. A predicted GC-MS spectrum for phenoxymethylpenicillin is available in databases and can serve as a reference for identification. drugbank.com

Spectroscopic Quantification Methods (for research, not dosage)

Spectroscopic methods offer alternative approaches for the quantification of phenoxymethylpenicillin in a research setting, often valued for their simplicity and speed.

UV-Visible Spectrophotometry can be used for the quantitative determination of phenoxymethylpenicillin. rsc.orgnih.gov A spectrophotometric procedure for its specific determination has been described. rsc.org This method can be adapted for research purposes, for example, to study the kinetics of a reaction or degradation process by monitoring the change in absorbance over time. The method is based on measuring the absorption at specific wavelengths. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , while primarily a tool for structure elucidation, can also be used for quantitative analysis (qNMR). springernature.comnih.govresearchgate.netresearchgate.net In research, qNMR can be a powerful method for determining the purity of a sample or quantifying components in a mixture without the need for a reference standard for each component.

Electroanalytical Techniques for Redox Behavior Studies

Electroanalytical techniques are particularly useful for investigating the redox (reduction-oxidation) behavior of molecules like phenoxymethylpenicillin. A study reported the development of a square wave voltammetric method for the detection of phenoxymethylpenicillin. uonbi.ac.ke This research demonstrated that the surfactant sodium dodecyl sulfate (B86663) enhanced the voltammetric current response for the drug. uonbi.ac.ke Such studies provide fundamental insights into the electrochemical properties of the molecule, which can be relevant for understanding its degradation mechanisms and for the development of novel sensors. The oxidation of penicillins can be a complex process, often occurring at high positive potentials. daneshyari.com

Development of Novel Microanalytical Methods for Chemical Characterization

The field of analytical chemistry is continually evolving, with a trend towards miniaturization and automation.

Microfluidic analysis offers the potential for rapid, high-throughput analysis of antibiotics with minimal sample consumption. acs.orgnih.govrsc.orgufluidix.comnih.gov While specific applications to this compound are still emerging, the technology holds promise for future research in areas such as screening for new penicillin derivatives or studying enzyme kinetics.

Capillary Electrophoresis (CE) is another powerful micro-separation technique that can be used for the analysis of penicillins. nih.govresearchgate.netsemanticscholar.org A method for the determination of phenoxymethylpenicillin V and its impurities using CE with UV and electrospray-mass spectrometric (ESI-MS) detection has been presented. researchgate.net This research explored both aqueous and non-aqueous electrolytes to optimize the separation. researchgate.net

Future Directions and Emerging Research Avenues in Phenoxymethylanhydropenicillin Chemistry

Exploration of Novel Anhydropenicillin Derivatives

The chemical stability and unique structure of the anhydropenicillin core make it an attractive starting point for synthetic diversification. cdnsciencepub.comresearchgate.net Researchers are exploring methods to introduce new functionalities and create complex molecules that leverage the inherent stereochemistry of the original penicillin.

Anhydro-6,6-dibromopenicillin, a related intermediate, has been a key focus. Its magnesium enolate can undergo aldol (B89426) condensation with acetaldehyde (B116499) with high stereospecificity, allowing for the controlled introduction of a 1-R-hydroxyethyl substituent at the C-6 position. researchgate.net This reaction exclusively yields the cis 6-R derivative, demonstrating the powerful stereochemical control exerted by the anhydropenicillin ring system. cdnsciencepub.com Subsequent protection of the hydroxyl group and reductive dehalogenation yields anhydro-6(α)-[(1-R)-(tert-butyldimethylsilyloxy)-ethyl]-penicillin, a valuable intermediate in the synthesis of complex antibiotics like thienamycin (B194209). researchgate.net

Further synthetic strategies involve the rearrangement of penam-3α-carboxylic acids. For instance, 6,6-dibromo 2β-(chloromethyl)-2α-methyl-penam-3α-carboxylic acid can be converted into novel 6,6-dibromo-2′-Z-chloromethyl anhydropenicillins via an anhydropenicillin rearrangement. acs.org This process highlights the utility of the rearrangement reaction in generating halogenated derivatives with potential for further functionalization. acs.orgtandfonline.com The general method for this transformation involves converting the parent penicillin's carboxylic acid into an acid chloride, which then rearranges to the anhydropenicillin structure upon treatment with a tertiary amine. osti.govcdnsciencepub.com

Table 1: Examples of Novel Anhydropenicillin Derivatives and Intermediates

| Derivative/Intermediate Name | Precursor | Key Synthetic Transformation | Significance | Reference(s) |

|---|---|---|---|---|

| Anhydro-6(α)-[(1-R)-(tert-butyldimethylsilyloxy)-ethyl]-penicillin | Anhydro-6,6-dibromopenicillin | Stereospecific aldol condensation followed by protection and reductive dehalogenation. | Key intermediate for thienamycin synthesis. | researchgate.net |

| 6,6-Dibromo-2′-Z-chloromethyl anhydropenicillin | 6,6-Dibromo 2β-(chloromethyl)-2α-methyl-penam-3α-carboxylic acid | Anhydropenicillin rearrangement. | Creation of novel halogenated anhydropenicillin scaffolds. | acs.org |

| Anhydro-6,6-dibromopenicillin | 6,6-Dibromopenicillanic acid | Rearrangement via treatment of an activated ester with base. | Versatile intermediate for C-6 functionalization. | cdnsciencepub.com |

| Anhydropenicillin (general) | Penicillin acid chloride | Treatment with a tertiary amine. | Fundamental rearrangement reaction to form the stable thiolactone ring. | osti.govcdnsciencepub.com |

Integration of Artificial Intelligence and Machine Learning in Anhydropenicillin Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research by accelerating discovery and deepening understanding. researchgate.net While specific models for phenoxymethylanhydropenicillin are not yet prevalent, the methodologies developed for the broader β-lactam class provide a clear blueprint for future work. nih.govrsc.org

Predictive modeling offers the potential to significantly reduce the experimental burden of synthesizing and characterizing new anhydropenicillin derivatives. ML algorithms can be trained on existing chemical data to predict reaction outcomes, identify optimal synthetic routes, and forecast the reactivity of novel compounds.

In the broader field of penicillin chemistry, ML models are already being used to optimize production and predict chemical behavior. For the production of Penicillin V, dynamic modeling of biochemical reaction systems has been used to identify reaction bottlenecks and predict the effects of modifying enzyme concentrations. chemrxiv.org Soft-sensing models based on neural networks are also being developed to predict key variables in the penicillin fermentation process, improving yield and control. acs.orggoogle.com

For predicting the properties of new derivatives, a variety of ML algorithms have been successfully applied to β-lactams. Techniques such as Random Forest (RF), Support Vector Machines (SVMs), and feed-forward neural networks (FFNN) have been used to build robust models for predicting the activity of noncovalent inhibitors against β-lactamases. nih.gov These models are built using extensive datasets of compounds and their measured activities, learning to identify the key physicochemical characteristics and molecular descriptors that govern their function. nih.govrsc.org Such approaches could be adapted to predict the chemical reactivity or stability of new anhydropenicillin derivatives, guiding synthetic efforts toward molecules with desired properties.

Table 2: Predictive Modeling Approaches in β-Lactam Chemistry

| Application Area | Machine Learning Models Used | Purpose of Model | Potential for Anhydropenicillin Chemistry | Reference(s) |

|---|---|---|---|---|

| Antibiotic Activity Prediction | Random Forest (RF), Logistic Regression (LR), Naïve Bayes (NB) | Predict the ineffectiveness of β-lactam antibiotics in ICU patients. | Predict chemical or physical properties of novel derivatives. | researchgate.net |

| β-Lactamase Inhibitor Discovery | RF, Support Vector Machine (SVM), Feed-Forward Neural Network (FFNN) | Predict noncovalent inhibitors of AmpC β-lactamase from large compound datasets. | Guide the design of anhydropenicillin derivatives as enzyme inhibitors or catalysts. | nih.gov |

| Fermentation Process Optimization | Echo State Network, Ensemble Learning | Create soft-sensing models to predict variables in the penicillin fermentation process. | Optimize synthetic pathways for anhydropenicillin derivatives. | acs.org |

| Biochemical Pathway Analysis | Dynamic Systems Modeling, Sensitivity Analysis | Identify sensitive reaction steps and regulations in Penicillin V production. | Predict reactivity and stability of new anhydropenicillin structures. | chemrxiv.org |

The structural confirmation of novel chemical entities is a critical but often time-consuming step in chemical research. The development of automated algorithms for structural elucidation, integrating data from various analytical techniques, promises to streamline this process. Modern analytical methods like ion trap mass spectrometry (MSn) and high-resolution time-of-flight (TOF) mass spectrometry provide incredibly detailed data on molecular mass and fragmentation patterns. acs.org These techniques, combined with 2D NMR spectroscopy, are the cornerstones of structural elucidation for complex molecules like penicillin degradation products. acs.orgnih.gov

The role for AI and ML lies in interpreting these complex datasets. Machine learning can be combined with image-based assays to automatically analyze compound activity and specificity. rsc.org In the context of structural elucidation, algorithms could be trained to recognize characteristic fragmentation patterns or NMR spectral features associated with the anhydropenicillin scaffold and its derivatives. By comparing experimental data against vast libraries of theoretical structures and predicted spectra, these algorithms could rapidly propose the most likely structures for newly synthesized compounds, significantly accelerating the research and development cycle.

Advanced Materials Science Applications of Anhydropenicillin Scaffolds (non-biological)

The unique chemical structure of the anhydropenicillin scaffold, particularly its strained ring system, makes it a compelling building block for advanced materials. nih.gov This research direction moves beyond biological applications to leverage the molecule's reactivity for the creation of novel polymers and functional materials. nih.gov

One of the most promising avenues is the use of β-lactams as monomers in ring-opening polymerization (ROP). acs.org The high ring strain of the four-membered β-lactam facilitates its opening to form long-chain polymers, specifically polyamides (often referred to as nylon-3 polymers). researchgate.netacs.org This polymerization can be initiated by various methods, including anionic ROP using strong bases, enzyme-catalyzed ROP, and metal-amido complexes that allow for controlled polymerization. rsc.orgillinois.edu By using a this compound derivative as the monomer, it would be possible to create novel polyamides with the phenoxymethyl (B101242) side chain as a repeating pendant group, potentially imparting unique solubility, thermal, or mechanical properties to the resulting material.

An alternative approach involves creating polymers where the anhydropenicillin scaffold is attached to a polymer backbone rather than being part of it. Research has demonstrated the synthesis of β-lactam monomers containing a polymerizable group (e.g., an acrylate). researchgate.net These monomers can then be incorporated into copolymers through techniques like emulsion polymerization, yielding nanoparticles with a polyacrylate framework decorated with intact β-lactam rings on the surface. researchgate.net

A more sophisticated materials application is the creation of molecularly imprinted polymers (MIPs). In this technique, a polymer network is formed around a template molecule—in this case, a penicillin derivative like Penicillin G. acs.org After polymerization, the template is extracted, leaving behind tailor-made recognition sites that are complementary in shape and functionality to the original molecule. acs.org A library of MIPs using Penicillin G as the template has been successfully synthesized and screened, demonstrating high selectivity for the template molecule. acs.org This technology could be applied to this compound to create highly selective sensors, separation media, or catalysts for non-biological chemical transformations.

Interdisciplinary Approaches in Anhydropenicillin Chemical Research

Advancing the frontiers of this compound chemistry will increasingly depend on the integration of knowledge and techniques from diverse scientific fields. cdnsciencepub.commdpi.com The future of research on this scaffold lies at the intersection of synthetic organic chemistry, computational science, materials engineering, and advanced analytical chemistry.

The synergy between experimental synthesis and computational modeling is a prime example of this interdisciplinary approach. As outlined in section 7.2, AI and ML can provide predictive insights that guide synthetic chemists toward the most promising molecular targets, saving significant time and resources. nih.govrsc.org In return, the experimental data generated from the synthesis and characterization of new anhydropenicillin derivatives provides the crucial information needed to train and refine the next generation of predictive models.

Similarly, the development of advanced materials from the anhydropenicillin scaffold is a collaborative effort between organic chemists and materials scientists. Chemists design and synthesize the novel monomers based on the anhydropenicillin structure, while materials scientists investigate the polymerization processes and characterize the physical, thermal, and mechanical properties of the resulting polymers. rsc.org This collaboration is essential for translating a unique molecular structure into a functional material with real-world applications.

Furthermore, the elucidation of complex reaction mechanisms, such as the rearrangement of penicillins to anhydropenicillins, benefits from combining experimental evidence with high-level theoretical calculations. tandfonline.com This interplay between experimental observation and quantum chemical theory provides a much deeper understanding of the underlying principles governing the molecule's reactivity. Such interdisciplinary efforts are not merely beneficial but essential for unlocking the full potential of the this compound scaffold in the 21st century. cdnsciencepub.com

Q & A

Q. What standardized analytical methods are recommended for quantifying Phenoxymethylpenicillin and its impurities in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying Phenoxymethylpenicillin and its impurities, such as benzylpenicillin (Imp. A) and phenoxyacetic acid (Imp. B). Key parameters include:

- Column : Reverse-phase C18 (5 µm particle size, 250 mm length).

- Mobile Phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0).

- Validation : Ensure linearity (R² ≥ 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%) per ICH guidelines.

Impurity limits should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities) .

Advanced Research Question

Q. How can researchers design in vitro studies to evaluate β-lactamase-mediated hydrolysis of Phenoxymethylpenicillin?

Methodological Answer:

Enzyme Sources : Use purified β-lactamases (e.g., TEM-1, SHV-1) or bacterial lysates from resistant strains.

Experimental Setup :

- Incubate Phenoxymethylpenicillin with β-lactamase at 37°C.

- Monitor hydrolysis via UV-spectroscopy (λ = 235 nm for β-lactam ring cleavage).

Controls : Include clavulanic acid (β-lactamase inhibitor) to confirm enzyme specificity.

Data Interpretation : Calculate hydrolysis rates (kcat/Km) and compare with other penicillins to assess relative susceptibility .

Data Contradiction Analysis

Q. How should researchers address conflicting data on Phenoxymethylpenicillin’s stability under varying pH conditions?

Methodological Answer:

- Controlled Replication : Conduct stability studies under standardized conditions (e.g., 25°C, 60% RH) using buffered solutions (pH 2–8).

- Analytical Cross-Validation : Employ complementary techniques (e.g., mass spectrometry for degradation product identification and HPLC for quantification).

- Statistical Evaluation : Apply ANOVA to assess inter-laboratory variability and identify outliers. Document instrumentation precision (e.g., column lot differences) as potential confounders .

Experimental Design for Pharmacokinetics

Q. What methodologies are optimal for comparing Phenoxymethylpenicillin bioavailability in pediatric vs. adult populations?

Methodological Answer:

Study Design : A crossover trial with age-stratified cohorts (2–12 years vs. 18–65 years).

Sampling Protocol : Serial blood samples at 0.5, 1, 2, 4, and 8 hours post-administration.

Analytical Method : LC-MS/MS for plasma concentration quantification (LLOQ: 0.05 µg/mL).

Statistical Model : Non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Adjust for body weight/surface area in pediatric cohorts .

Advanced Mechanistic Study

Q. What genomic approaches can identify bacterial resistance markers against Phenoxymethylpenicillin?

Methodological Answer:

Whole-Genome Sequencing : Compare resistant vs. susceptible strains to identify mutations in pbp genes (penicillin-binding proteins).

Functional Validation : Use CRISPR interference to knock down candidate genes and assess MIC changes.

Bioinformatics : Apply tools like CARD (Comprehensive Antibiotic Resistance Database) to annotate resistance-conferring SNPs .

Basic Synthesis Optimization

Q. How can researchers improve the yield of Phenoxymethylpenicillin during lab-scale synthesis?

Methodological Answer:

- Fermentation Optimization : Adjust Penicillium chrysogenum culture conditions (pH 6.5, 24°C, dissolved O2 >30%).

- Precursor Feeding : Supplement with phenoxyacetic acid (1.5 g/L) to enhance side-chain incorporation.

- Downstream Processing : Use tangential flow filtration (TFF) for efficient mycelium removal and anion-exchange chromatography for purification .

Advanced Clinical Research Question

Q. How can a PICOT framework structure a study on Phenoxymethylpenicillin’s efficacy in eradicating Streptococcus pyogenes pharyngitis?

Methodological Answer:

- PICOT Elements :

- P : Pediatric patients (5–15 years) with confirmed S. pyogenes pharyngitis.

- I : Phenoxymethylpenicillin (250 mg BID × 10 days).

- C : Amoxicillin (50 mg/kg/day × 10 days).

- O : Microbiological eradication at day 14.

- T : 14-day follow-up.

- Statistical Plan : Non-inferiority margin of 10% (95% CI), powered at 80% .

Q. Tables for Reference

| Parameter | HPLC Conditions for Impurity Analysis |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 220 nm |

| Retention Time | Phenoxymethylpenicillin: 8.2 min |

| Benzylpenicillin (Imp. A): 6.5 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.